N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride
CAS No.: 1185297-94-2
Cat. No.: VC3365107
Molecular Formula: C11H20Cl2N2O
Molecular Weight: 267.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185297-94-2 |
|---|---|
| Molecular Formula | C11H20Cl2N2O |
| Molecular Weight | 267.19 g/mol |
| IUPAC Name | 4-[2-(dimethylamino)ethoxy]-2-methylaniline;dihydrochloride |
| Standard InChI | InChI=1S/C11H18N2O.2ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;;/h4-5,8H,6-7,12H2,1-3H3;2*1H |
| Standard InChI Key | XAGAWYKNLGRUOQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCCN(C)C)N.Cl.Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)OCCN(C)C)N.Cl.Cl |
Introduction
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride is a chemical compound with a molecular formula of C11H20Cl2N2O and a molecular weight of approximately 267.19 g/mol, as computed by PubChem . It is also known by the synonyms 4-[2-(dimethylamino)ethoxy]-2-methylaniline dihydrochloride . This compound is of interest in various chemical and pharmaceutical applications due to its structural properties.
Synthesis and Applications
While specific synthesis methods for N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving amines and phenolic compounds. The applications of this compound are not explicitly documented, but its structure suggests potential use in pharmaceutical or chemical research, possibly as an intermediate in the synthesis of more complex molecules.
Safety and Handling
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride is classified as an irritant . Therefore, it requires careful handling, including the use of protective equipment such as gloves and goggles, and storage in a well-ventilated area.
Comparison with Related Compounds
A related compound, N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride, has a molecular formula of C13H24Cl2N2O and a molecular weight of 222.33 g/mol . This compound differs primarily in the alkyl groups attached to the nitrogen atom, which are ethyl instead of methyl.
Comparison Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume